
Lisinopril S,S,S-Diketopiperazine
Übersicht
Beschreibung
Lisinopril S,S,S-Diketopiperazine is a pharmaceutical secondary standard and certified reference material used in pharmaceutical research and quality control. It is a derivative of Lisinopril, an angiotensin-converting enzyme inhibitor commonly used to treat hypertension, heart failure, and acute myocardial infarction .
Vorbereitungsmethoden
The synthesis of Lisinopril S,S,S-Diketopiperazine involves the cyclization of Lisinopril to form the diketopiperazine ring. This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the cyclization reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Lisinopril S,S,S-Diketopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Hypertension Management
Lisinopril and its derivatives, including S,S,S-diketopiperazine, are primarily utilized in managing hypertension. The mechanism involves inhibiting ACE, which reduces the formation of angiotensin II, leading to vasodilation and decreased blood pressure . Studies have shown that lisinopril effectively lowers blood pressure in various populations, including those with diabetes and heart failure .
Heart Failure Treatment
Lisinopril is also indicated for heart failure management. Its use improves cardiac output and reduces symptoms associated with heart failure by decreasing systemic vascular resistance . The diketopiperazine derivative may play a role in enhancing these effects or altering pharmacokinetics.
Renal Protection
Lisinopril has protective effects on renal function, particularly in diabetic patients. By inhibiting ACE, it helps prevent diabetic nephropathy progression by reducing glomerular hypertension . The diketopiperazine form may influence these protective mechanisms.
Stability Considerations
The presence of lisinopril S,S,S-diketopiperazine as an impurity raises concerns regarding the stability of lisinopril formulations. Research indicates that formulations containing larger particle sizes of dibasic calcium phosphate dihydrate can reduce the degradation to diketopiperazine, thus enhancing shelf life .
Analytical Methods for Detection
Various analytical techniques have been developed to quantify lisinopril and its impurities, including HPLC with fluorimetric detection and spectrophotometry . These methods are essential for ensuring quality control in pharmaceutical manufacturing.
Clinical Observations
In a clinical setting, patients treated with lisinopril have reported side effects such as dry cough and angioedema, which are common among ACE inhibitors . Understanding the role of impurities like S,S,S-diketopiperazine may provide insights into these adverse effects.
Comparative Studies
Comparative studies among different ACE inhibitors have demonstrated varying potencies and side effects profiles, with lisinopril showing significant antihypertensive effects over time compared to others like enalapril and ramipril . The diketopiperazine derivative's influence on these outcomes warrants further investigation.
Wirkmechanismus
Lisinopril S,S,S-Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This inhibition leads to the relaxation of blood vessels, increased blood circulation, and reduced blood pressure. The molecular targets involved include the angiotensin-converting enzyme and related pathways .
Vergleich Mit ähnlichen Verbindungen
Lisinopril S,S,S-Diketopiperazine can be compared with other similar compounds, such as:
Lisinopril R,S,S-Diketopiperazine: Another diketopiperazine derivative of Lisinopril with different stereochemistry.
Fosinopril Sodium: An angiotensin-converting enzyme inhibitor with a different chemical structure.
Perindopril Related Compound A: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different chemical structure. The uniqueness of this compound lies in its specific stereochemistry and its use as a certified reference material in pharmaceutical research.
Biologische Aktivität
Lisinopril S,S,S-Diketopiperazine, commonly referred to as an impurity in the synthesis of the antihypertensive drug lisinopril, has garnered attention due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications, synthesis, and relevant research findings.
Overview of Lisinopril and Diketopiperazines
Lisinopril is a well-established angiotensin-converting enzyme (ACE) inhibitor primarily used in treating hypertension and heart failure. The S,S,S-Diketopiperazine form is a byproduct that may arise during the synthesis of lisinopril under specific conditions, such as high temperatures or acidic environments .
Diketopiperazines are cyclic dipeptides that can exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural similarity of S,S,S-Diketopiperazine to lisinopril suggests it may retain some pharmacological effects associated with ACE inhibition.
Pharmacological Implications
The presence of S,S,S-Diketopiperazine as an impurity raises questions about its impact on the pharmacodynamics and pharmacokinetics of lisinopril. Studies have shown that impurities can influence drug efficacy and safety profiles. For instance, the diketopiperazine form could modulate the therapeutic effects of lisinopril or lead to unexpected side effects .
Case Studies and Research Findings
-
Synthesis and Characterization :
- A study focused on synthesizing and characterizing various impurities related to lisinopril, including S,S,S-Diketopiperazine. The synthesis was achieved through heating lisinopril in n-butanol with hydrochloric acid at elevated temperatures . The resulting compound was characterized using techniques such as HPLC and IR spectroscopy.
-
Toxicological Studies :
- Toxicity assessments are crucial for understanding the safety of drug impurities. Preliminary data suggest that while lisinopril itself is well-tolerated, the effects of its impurities like S,S,S-Diketopiperazine require further investigation to ascertain their safety profiles in clinical settings .
-
Comparative Efficacy :
- Comparative studies have indicated that lisinopril's efficacy in reducing urinary albumin excretion rates (AER) in diabetic nephropathy patients may not be significantly altered by the presence of certain impurities, although this does not rule out potential interactions with specific diketopiperazines .
Data Table: Biological Activity Summary
Compound | ACE Inhibition (IC50) | Pharmacological Effects | Notes |
---|---|---|---|
Lisinopril | ~0.1 μM | Antihypertensive | Established clinical use |
This compound | TBD | Potential ACE inhibition | Impurity; requires further study |
Related Diketopiperazines | 0.24 - 5.81 μM | Antimicrobial, anti-inflammatory | Structural analogs with varying effects |
Eigenschaften
IUPAC Name |
(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMHWCBWYXAOU-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328385-86-0 | |
Record name | Lisinopril S,S,S-diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328385860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LISINOPRIL S,S,S-DIKETOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ITR705O35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.